molecular formula C10H14 B1584924 1,4-Decadiyne CAS No. 929-53-3

1,4-Decadiyne

Cat. No. B1584924
CAS RN: 929-53-3
M. Wt: 134.22 g/mol
InChI Key: IWIDILFDSIIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Decadiyne is a chemical compound with the molecular formula C10H14 . It belongs to the class of organic compounds known as acetylenes .


Molecular Structure Analysis

The molecular structure of 1,4-Decadiyne consists of a ten-carbon chain with two triple bonds at the 1st and 4th carbon atoms . The molecular weight of 1,4-Decadiyne is 134.2182 .

Scientific Research Applications

Synthesis Methods

1,4-Decadiyne finds its application in the field of organic synthesis. It is utilized in the synthesis of terminal 1,3-diynes through methods like Sonogashira coupling of vinylidene chloride followed by elimination. This approach is significant for preparing compounds like 1,3-decadiyne, a chemical of interest in various synthetic applications (Kohnen, Danheiser, Denmark, & Liu, 2007).

Chemical Properties and Reactions

1,4-Decadiyne is used in the study of chemical properties and reactions of organic compounds. For instance, its interaction with other chemicals, such as in the cyclisation of 1-bromo-5,5,10,10-tetraethoxycarbonyl-2,7-decadiyne, has been explored. Such reactions provide insights into the yields and mechanisms of different organic compounds (Etournaud & Wyler, 1973).

Polymer and Material Science

In the domain of polymer and material science, 1,4-Decadiyne is instrumental in the synthesis of specialized polymers. For example, its derivatives have been used in acyclic diene metathesis polymerization, leading to the creation of polymers with specific stereochemistry and molecular weights. This application is crucial for the development of new materials with tailored properties (Wagener, Boncella, & Nel, 1991).

Nonlinear Optical Properties

Exploring the nonlinear optical properties of poly(1,9-decadiyne) (PDD) showcases another application of 1,4-Decadiyne. Research in this area has implications for the development of optical materials and devices, as these properties are critical for applications like light propagation in waveguides and the generation of third harmonic signals (Okawa et al., 1991).

Molecular Modeling and Monolayer Structure

The compound is also valuable in the field of molecular modeling, particularly for understanding the organization of alkynyl thin films. Studies involving 1,9-decadiyne on various surfaces have provided insights into the monolayer packing space and have helped in elucidating the structure of these films from small, repeating symmetric unit cells (Dickie & Kakkar, Whitehead, 2002).

Safety And Hazards

Handling 1,4-Decadiyne requires precautions. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

deca-1,4-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHRTPWTQFONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Decadiyne

Synthesis routes and methods

Procedure details

Wang iodopolystyrene (100 mg), synthesized as described in Example 1, was dissolved in a solvent mixture of DMF/distilled water/TEA (9:1:1) (5 mL) and allowed to swell for 30 minutes at room temperature. 1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension. Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added and the suspension was stirred under argon atmosphere for 30 minutes. Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly. The reaction mixture was heated to 80° C. and agitated at that temperature under an argon atmosphere for 16 hours and allowed to cool to room temperature. When the mixture had reached room temperature, a saturated solution of ammonium acetate (5 mL) was added and the mixture agitated at room temperature for 30 minutes. DME (5 mL) was added and the mixture was agitated for an additional 30 minutes, transferred to a fritted filter funnel and washed sequentially with distilled water, DMF, distilled water, 2 N HCl, distilled water, DMF, distilled water, methanol, DCM and methanol (50 mL of each which was allowed to equilibrate for 10 minutes between washes). The product was dried under vacuum to produce a tagged bead containing only one Raman active acetylene tag.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Decadiyne
Reactant of Route 2
Reactant of Route 2
1,4-Decadiyne
Reactant of Route 3
Reactant of Route 3
1,4-Decadiyne
Reactant of Route 4
Reactant of Route 4
1,4-Decadiyne
Reactant of Route 5
Reactant of Route 5
1,4-Decadiyne
Reactant of Route 6
Reactant of Route 6
1,4-Decadiyne

Citations

For This Compound
36
Citations
PY Kwok, FW Muellner, CK Chen… - Journal of the American …, 1987 - ACS Publications
General methodology is described for thesynthesis of polyunsaturated fatty acids, in which one of the methylene groups between cis double bonds is replaced by a CF2 group. This is …
Number of citations: 80 pubs.acs.org
AF Al-Rubaye, MJ Kadhim, IH Hameed - International Journal of …, 2017 - academia.edu
Bioactives were analyzed using gas chromatography-mass spectroscopy (GC-MS) techniques, then the in vitro antibacterial and antifungal activity of the methanolic extract was …
Number of citations: 23 www.academia.edu
W Donaldson, C Tao - Synlett, 1991 - epublications.marquette.edu
"Reactivity of Tricarbonyl(pentadienyl)iron Cations: Application to the" by William Donaldson and Chunlin Tao Home Search Browse Collections My Account About DC Network Digital …
Number of citations: 10 epublications.marquette.edu
R Klok, WMM Möhlmann… - Recueil des Travaux …, 1980 - Wiley Online Library
For studies into the relationship between their physical properties and chemical structure, several polyunsaturated fatty acids related to (Z,Z,Z)‐6,9,12‐octadecatrienoic acid and (Z,Z,Z)‐…
Number of citations: 5 onlinelibrary.wiley.com
C Chapuis - Tetrahedron letters, 1992 - Elsevier
A new synthesis of (3E, 5Z)-1,3,5-undecatriene (2) is presented, based on a Mannich addition to 1,4 decadiyne, followed by Lindlar hydrogenation and Hofmann elimination. This “one …
Number of citations: 8 www.sciencedirect.com
J Rokach, J Adams, R Perry - Tetrahedron letters, 1983 - Elsevier
Recognizing 3 as the basic common unit in the structures of all HETEs, a general synthetic approach is proposed. As an illustration of this method, the synthesis of ±5-HETE was …
Number of citations: 50 www.sciencedirect.com
WS Bowers, PH Evans, M Katayama - Journal of Agricultural and …, 1987 - ACS Publications
MATERIALS AND METHODS Synthetic laetisaric acid analogues were tested for growth inhibition of the oomycete fungus P. ultimum. An innoculum of growing P. ultimum mycelia …
Number of citations: 5 pubs.acs.org
SN Ege, R Wolovsky, WJ Gensler - Journal of the American …, 1961 - ACS Publications
Fig. 1. by chromatography gave the corresponding cis-tetraene VIII in 80% yield. The conditions of the hydrogenation had to be carefully controlled to minimize the formation of trans-…
Number of citations: 36 pubs.acs.org
AI Rachlin, N Wasyliw… - The Journal of Organic …, 1961 - ACS Publications
While linoleic acid is readily available from cer-tain vegetable fats, there is no known comparable source of arachidonic acid. In the animal body arachidonic acid is synthesized mainly …
Number of citations: 45 pubs.acs.org
L Heslinga, HJJ Pabon… - Recueil des Travaux …, 1973 - Wiley Online Library
27Trans‐alkenoic, 2trans‐alkenemonoynoic and 2trans‐alkenepolyynoic acids with the first triple bond in the 5‐position could be obtained in high yield by coupling 1‐alkyl‐ and 1‐…
Number of citations: 26 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.